![molecular formula C13H14N4O2S B14336113 5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid CAS No. 110138-30-2](/img/structure/B14336113.png)
5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with a dimethylamino group and a thiazole ring, connected via a diazenyl linkage. The presence of these functional groups imparts distinct chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid typically involves a multi-step process. One common method includes the diazotization of 4-methyl-1,3-thiazole-2-amine followed by coupling with 5-(dimethylamino)benzoic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production rates and product consistency.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl linkage to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development and diagnostic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid involves its interaction with specific molecular targets. The diazenyl linkage and functional groups enable the compound to bind to proteins, enzymes, and other biomolecules, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-{[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
- 2-Hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid
Uniqueness
Compared to similar compounds, 5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid stands out due to its unique combination of functional groups. The presence of the thiazole ring and the specific diazenyl linkage imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
110138-30-2 |
|---|---|
分子式 |
C13H14N4O2S |
分子量 |
290.34 g/mol |
IUPAC名 |
5-(dimethylamino)-2-[(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H14N4O2S/c1-8-7-20-13(14-8)16-15-11-5-4-9(17(2)3)6-10(11)12(18)19/h4-7H,1-3H3,(H,18,19) |
InChIキー |
GGEHLZFLAYEIRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)N=NC2=C(C=C(C=C2)N(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
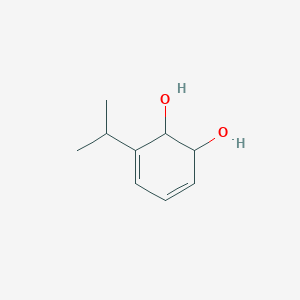
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
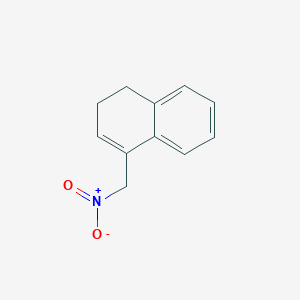

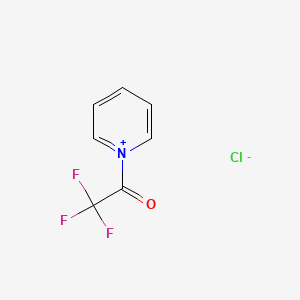
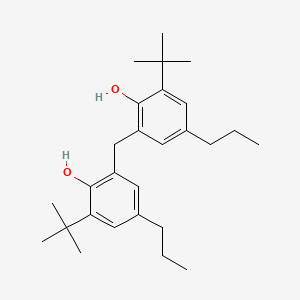
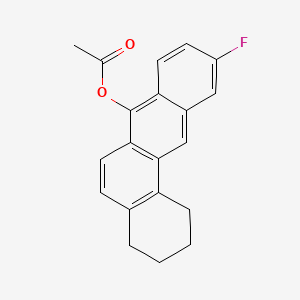
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
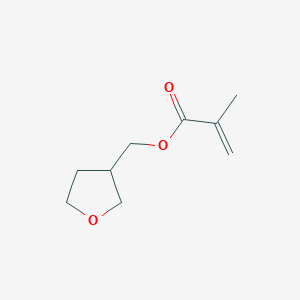
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
